1,2-Cyclohexanediol,4-ethenyl-,2-formate(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Cyclohexanediol,4-ethenyl-,2-formate(9CI) is an organic compound with the molecular formula C9H14O3 It is characterized by a cyclohexane ring substituted with two hydroxyl groups, an ethenyl group, and a formate ester group
Vorbereitungsmethoden
The synthesis of 1,2-Cyclohexanediol,4-ethenyl-,2-formate(9CI) can be achieved through several synthetic routes. One common method involves the reaction of 1,2-cyclohexanediol with vinyl formate under specific conditions to introduce the ethenyl and formate groups . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Analyse Chemischer Reaktionen
1,2-Cyclohexanediol,4-ethenyl-,2-formate(9CI) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ethenyl group can be reduced to an ethyl group.
Substitution: The formate ester group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,2-Cyclohexanediol,4-ethenyl-,2-formate(9CI) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active compound.
Industry: It can be used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,2-Cyclohexanediol,4-ethenyl-,2-formate(9CI) involves its interaction with molecular targets through its functional groups. The hydroxyl groups can form hydrogen bonds, the ethenyl group can participate in addition reactions, and the formate ester group can undergo hydrolysis. These interactions can affect various biochemical pathways and molecular processes .
Vergleich Mit ähnlichen Verbindungen
1,2-Cyclohexanediol,4-ethenyl-,2-formate(9CI) can be compared with similar compounds such as:
1,2-Cyclohexanediol: Lacks the ethenyl and formate groups, making it less versatile in certain reactions.
4-Ethenylcyclohexanol: Contains an ethenyl group but lacks the formate ester group.
Cyclohexane-1,2-diol diacetate: Contains acetate ester groups instead of formate, leading to different reactivity and applications.
Eigenschaften
Molekularformel |
C9H14O3 |
---|---|
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
(5-ethenyl-2-hydroxycyclohexyl) formate |
InChI |
InChI=1S/C9H14O3/c1-2-7-3-4-8(11)9(5-7)12-6-10/h2,6-9,11H,1,3-5H2 |
InChI-Schlüssel |
QBLCJDCNKCPHHB-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1CCC(C(C1)OC=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.